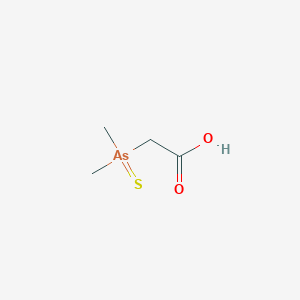
(Dimethylarsorothioyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylarsorothioyl)acetic acid is an organoarsenic compound with the molecular formula C4H9AsO2S This compound is of interest due to its unique chemical structure, which includes both arsenic and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylarsorothioyl)acetic acid typically involves the reaction of dimethylarsinic acid with thioglycolic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylarsorothioyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid and other arsenic oxides.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted organoarsenic compounds.
Applications De Recherche Scientifique
(Dimethylarsorothioyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialized chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of (Dimethylarsorothioyl)acetic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the arsenic and sulfur atoms in the compound, which form strong bonds with thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylarsinic acid: Similar in structure but lacks the sulfur atom.
Thioglycolic acid: Contains sulfur but lacks the arsenic atom.
Arsenic trioxide: Contains arsenic but has a different oxidation state and lacks the organic component.
Uniqueness
(Dimethylarsorothioyl)acetic acid is unique due to its combination of arsenic and sulfur atoms within the same molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
673459-54-6 |
|---|---|
Formule moléculaire |
C4H9AsO2S |
Poids moléculaire |
196.10 g/mol |
Nom IUPAC |
2-dimethylarsinothioylacetic acid |
InChI |
InChI=1S/C4H9AsO2S/c1-5(2,8)3-4(6)7/h3H2,1-2H3,(H,6,7) |
Clé InChI |
OQXOHRAQYHIGOS-UHFFFAOYSA-N |
SMILES canonique |
C[As](=S)(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


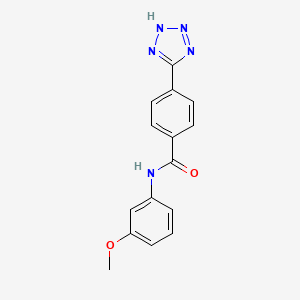
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
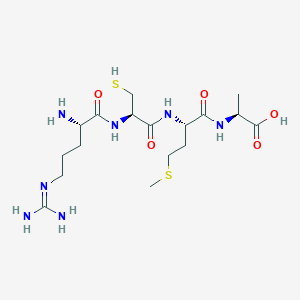
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
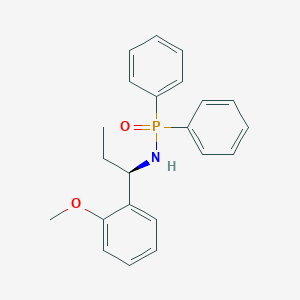

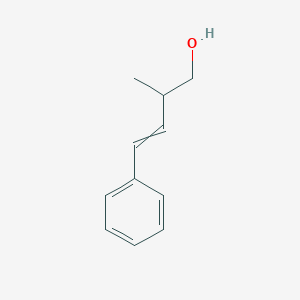

![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
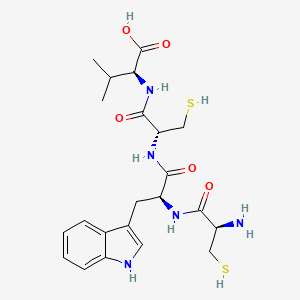
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
